

An In-depth Technical Guide to Benzylhydrazine Dihydrochloride (CAS: 20570-96-1)

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Compound of Interest

Compound Name: Benzylhydrazine dihydrochloride

Cat. No.: B1207700

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Introduction

Benzylhydrazine dihydrochloride (CAS: 20570-96-1) is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research.^[1] Structurally, it is the dihydrochloride salt of benzylhydrazine, presenting as a slightly yellow to beige powder.^[1] Its utility stems from the reactive hydrazine moiety, which serves as a key building block for the synthesis of a wide range of heterocyclic compounds, particularly pyrazole and indolinone derivatives.^[1] This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and biological significance of **benzylhydrazine dihydrochloride** and its derivatives, with a focus on experimental protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of **Benzylhydrazine dihydrochloride** is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	20570-96-1	[1]
Molecular Formula	C ₇ H ₁₂ Cl ₂ N ₂	[2]
Molecular Weight	195.09 g/mol	[2]
Appearance	Slightly yellow to beige powder	[1]
Melting Point	143-145 °C (decomposes)	[1][3]
Solubility	Insoluble in water	[1]
Purity	Typically ≥97%	[3]
InChI Key	MSJHOJKVMMEMNX- UHFFFAOYSA-N	[2]
SMILES	C1=CC=C(C=C1)CNN.Cl.Cl	[2]

Applications in Organic Synthesis

Benzylhydrazine dihydrochloride is a valuable reagent in organic chemistry, primarily for the synthesis of nitrogen-containing heterocycles. Its most notable application is in the construction of pyrazole rings, which are prevalent scaffolds in many biologically active compounds.

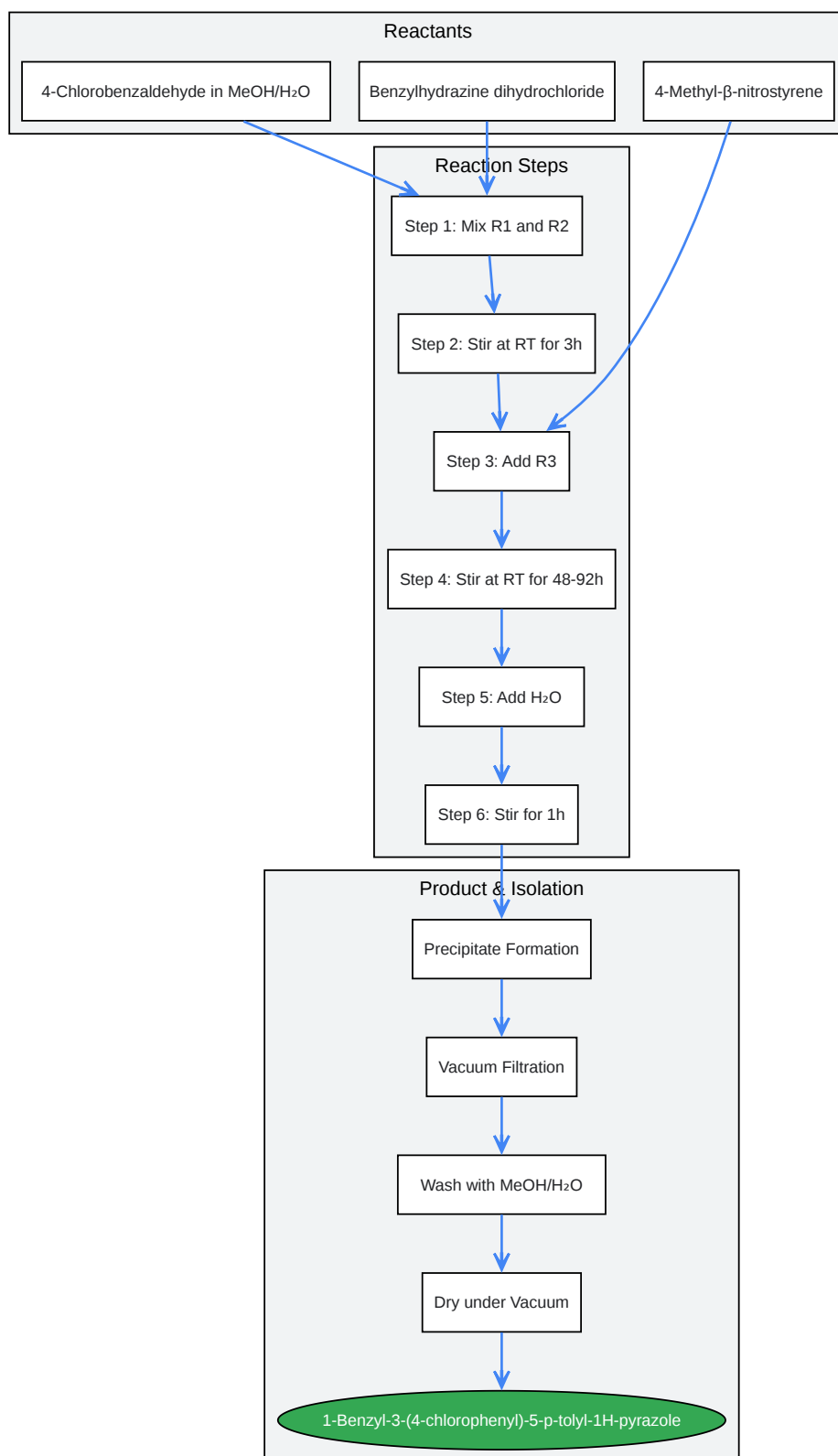
Synthesis of Pyrazole Derivatives

A well-documented application of **benzylhydrazine dihydrochloride** is in the one-pot, regioselective synthesis of substituted pyrazoles. A detailed experimental protocol for the synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole is provided below.

- Materials:
 - 4-Chlorobenzaldehyde
 - **Benzylhydrazine dihydrochloride** (CAS: 20570-96-1)
 - 4-Methyl-β-nitrostyrene

- Methanol (MeOH)
- Water (H₂O)
- Procedure:
 - In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol, 1.25 equiv) in methanol (150 mL).
 - Add water (10 mL) to the solution.
 - Add **Benzylhydrazine dihydrochloride** (6.75 g, 34.5 mmol, 1.25 equiv) in one portion.
 - Stir the mixture at room temperature for 3 hours to form the intermediate hydrazone.
 - Add 4-Methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion to the reaction mixture.
 - Continue stirring at room temperature until the reaction is complete (typically 48-92 hours), during which the product precipitates as a white solid.
 - Slowly add water (50 mL) to the suspension over 20 minutes and stir for an additional hour.
 - Collect the white solid by vacuum filtration, wash with a 1:1 mixture of methanol and water, and dry under vacuum.
- Yield: Approximately 92%

The following diagram illustrates the workflow for this synthesis.



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Workflow for the synthesis of a pyrazole derivative.

Biological Significance and Drug Development

Derivatives of benzylhydrazine have garnered significant interest in the field of drug discovery due to their potential therapeutic properties, particularly in oncology and neurodegenerative diseases. These compounds are being investigated for their ability to modulate key cellular pathways, including those involved in apoptosis (programmed cell death).

Anticancer Activity and Apoptosis Induction

Recent research has focused on the synthesis of novel benzylhydrazine derivatives as potent anticancer agents. One such study reported the synthesis and biological evaluation of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones.

The anticancer activity of a series of synthesized N-benzyl-5-bromoindolin-2-one derivatives was evaluated against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. The results, presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth), are summarized below.

Compound	MCF-7 IC ₅₀ (μM)	A-549 IC ₅₀ (μM)	Reference
7c	7.17 ± 0.94	>50	[1]
7d	2.93 ± 0.47	42.11 ± 3.11	[1]
Doxorubicin (Control)	1.25 ± 0.11	2.73 ± 0.25	[1]

Compound 7d emerged as the most potent derivative against the MCF-7 cell line. Further investigation into its mechanism of action revealed that it induces apoptosis.

To quantify apoptosis, MCF-7 cells were treated with compound 7d, and the percentage of apoptotic cells was determined using an Annexin V-FITC/PI apoptosis detection kit.

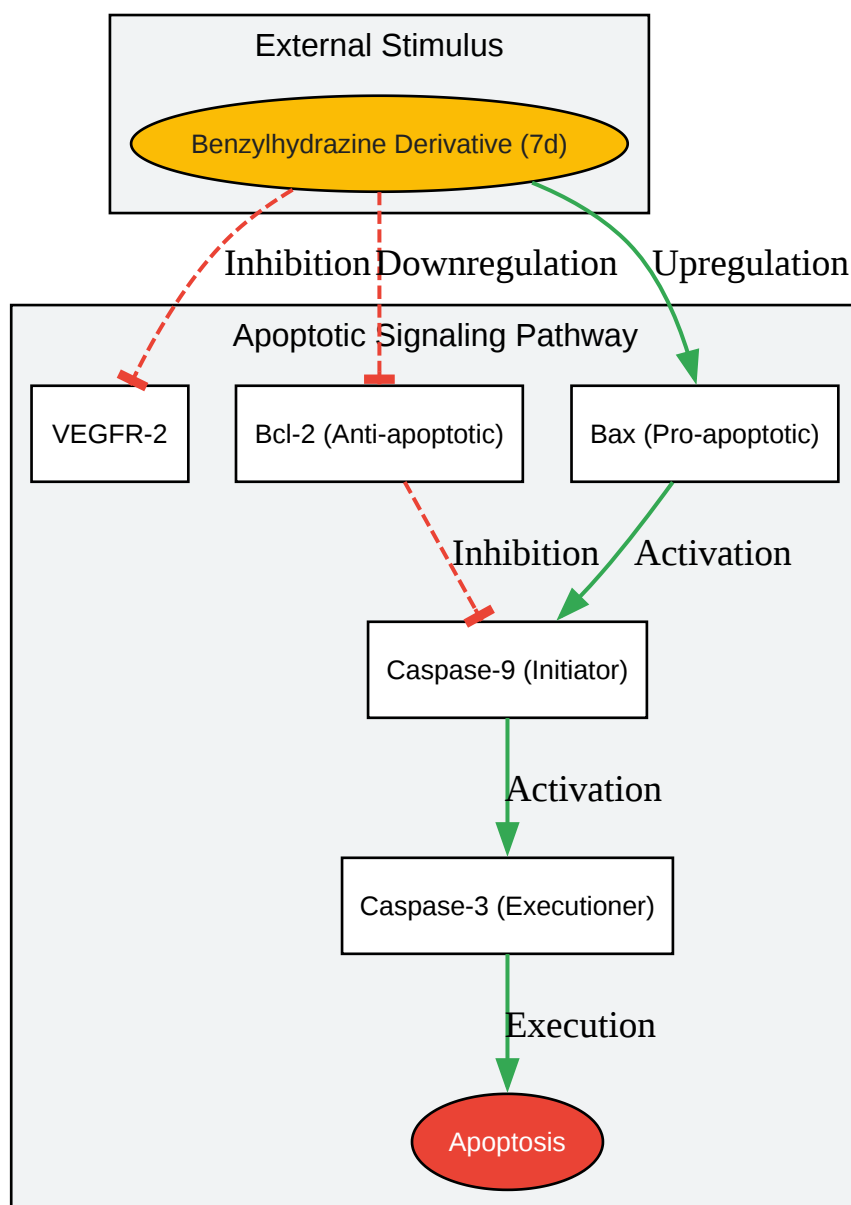
- Procedure:
 - Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with the IC₅₀ concentration of compound 7d for 48 hours.

- Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
- Resuspend the cells in binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
- Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway of Apoptosis Induction

The pro-apoptotic activity of the benzylhydrazine derivative 7d is attributed to its ability to modulate the expression of key proteins involved in the intrinsic apoptotic pathway. The compound was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in programmed cell death. Additionally, this class of compounds has been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis.

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by the benzylhydrazine derivative.



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Apoptosis induction by a benzylhydrazine derivative.

Safety and Handling

Benzylhydrazine dihydrochloride is classified as harmful and an irritant. It is toxic if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Benzylhydrazine dihydrochloride is a chemical of significant interest to researchers in organic synthesis and medicinal chemistry. Its utility as a precursor for the synthesis of diverse heterocyclic structures, coupled with the promising biological activities of its derivatives, underscores its importance in drug discovery and development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this versatile compound. As our understanding of the molecular targets of benzylhydrazine derivatives expands, so too will the potential for the development of novel therapeutics for a range of diseases.

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